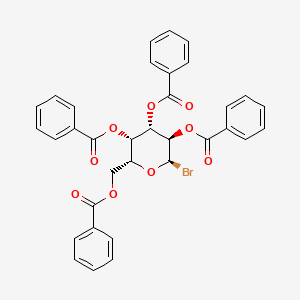
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic compound with a unique structure This compound is characterized by its tetrahydropyran ring, bromine substitution, and multiple benzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps, including protection and deprotection of functional groups, bromination, and esterification. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable precursors.
Bromination: Introduction of the bromine atom at the desired position using brominating agents such as N-bromosuccinimide (NBS).
Esterification: Formation of benzoyloxy groups through esterification reactions using benzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient bromination and esterification steps, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to cleave the ester bonds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Hydrolysis: Carboxylic acids and alcohols.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with specific molecular targets. The bromine atom and benzoyloxy groups play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-tetrahydro-2H-pyran-3,4,5-triyl tribenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
(2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl tribenzoate: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
The presence of the bromine atom in (2R,3S,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C34H27BrO9 |
|---|---|
Molecular Weight |
659.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27+,28+,29-,30+/m1/s1 |
InChI Key |
WISFGQOOKBVKPD-QBHLCAJUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















